2-(2-fluorophenoxy)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups, including a fluorophenoxy group, a nitrothiophenyl group, and a thiazolylacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the thiophene ring using a mixture of concentrated nitric acid and sulfuric acid.
Coupling with Fluorophenol: The fluorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where 2-fluorophenol reacts with an appropriate leaving group on the acetamide precursor.
Final Coupling: The final step involves coupling the nitrothiophenyl-thiazole intermediate with the fluorophenoxyacetamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control of reaction conditions, scaling up the use of reagents, and employing purification techniques like crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron in acidic conditions.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon catalyst.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Reduction of Nitro Group: 2-(2-fluorophenoxy)-N-(4-(4-aminothiophen-2-yl)thiazol-2-yl)acetamide.
Substitution of Fluorine: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-fluorophenoxy)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the nitrothiophenyl and thiazolyl groups suggests it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest for pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures may act by binding to enzymes or receptors, inhibiting or modulating their activity. The nitro group could be involved in redox reactions, while the thiazole ring might interact with protein active sites.
Comparison with Similar Compounds
Similar Compounds
2-(2-fluorophenoxy)-N-(4-(4-aminothiophen-2-yl)thiazol-2-yl)acetamide: A reduced form with an amino group instead of a nitro group.
2-(2-chlorophenoxy)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide: A similar compound with a chlorine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorophenoxy group in 2-(2-fluorophenoxy)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide imparts unique electronic properties, potentially enhancing its biological activity and stability compared to its analogs. The nitro group also adds to its reactivity, making it a versatile intermediate for further chemical modifications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O4S2/c16-10-3-1-2-4-12(10)23-6-14(20)18-15-17-11(8-25-15)13-5-9(7-24-13)19(21)22/h1-5,7-8H,6H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOBZOSQVJMIIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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